(2,6-Dichlorobenzyl)hydrazine dihydrochloride (2,6-Dichlorobenzyl)hydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13502743
InChI: InChI=1S/C7H8Cl2N2.2ClH/c8-6-2-1-3-7(9)5(6)4-11-10;;/h1-3,11H,4,10H2;2*1H
SMILES: C1=CC(=C(C(=C1)Cl)CNN)Cl.Cl.Cl
Molecular Formula: C7H10Cl4N2
Molecular Weight: 264.0 g/mol

(2,6-Dichlorobenzyl)hydrazine dihydrochloride

CAS No.:

Cat. No.: VC13502743

Molecular Formula: C7H10Cl4N2

Molecular Weight: 264.0 g/mol

* For research use only. Not for human or veterinary use.

(2,6-Dichlorobenzyl)hydrazine dihydrochloride -

Specification

Molecular Formula C7H10Cl4N2
Molecular Weight 264.0 g/mol
IUPAC Name (2,6-dichlorophenyl)methylhydrazine;dihydrochloride
Standard InChI InChI=1S/C7H8Cl2N2.2ClH/c8-6-2-1-3-7(9)5(6)4-11-10;;/h1-3,11H,4,10H2;2*1H
Standard InChI Key SEHXWVVPCJOHBT-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CNN)Cl.Cl.Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)CNN)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

(2,6-Dichlorobenzyl)hydrazine dihydrochloride has the molecular formula C₇H₈Cl₂N₂·2HCl, corresponding to a molecular weight of 264.98 g/mol. Its IUPAC name is (2,6-dichlorophenyl)methylhydrazine dihydrochloride, reflecting the substitution pattern on the benzyl ring and the protonated hydrazine group. The chlorine atoms at the 2- and 6-positions create steric and electronic effects that influence reactivity, while the hydrazine group enables nucleophilic attacks and coordination with metal ions .

Structural Analysis

The compound’s backbone consists of a benzene ring with chlorine substituents at positions 2 and 6, a methylene (-CH₂-) bridge, and a hydrazine (-NH-NH₂) group. The dihydrochloride salt form enhances solubility in polar solvents such as water and ethanol, which is critical for laboratory and industrial applications. X-ray crystallography of analogous compounds (e.g., 3,4-dichlorobenzyl hydrazine derivatives) reveals planar aromatic systems with bond angles and lengths consistent with electron-withdrawing chlorine effects.

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocol for (2,6-dichlorobenzyl)hydrazine dihydrochloride is documented, a plausible route can be inferred from methods used for structurally similar compounds:

  • Chlorination of Toluene Derivatives:
    Starting from 2,6-dichlorotoluene, free-radical chlorination under UV light or thermal conditions yields 2,6-dichlorobenzyl chloride. Subsequent reaction with hydrazine hydrate in ethanol or aqueous medium produces the hydrazine base, which is then treated with hydrochloric acid to form the dihydrochloride salt .

    2,6-DichlorotolueneCl2,Δ2,6-Dichlorobenzyl chlorideN2H4(2,6-Dichlorobenzyl)hydrazineHClDihydrochloride salt\text{2,6-Dichlorotoluene} \xrightarrow{\text{Cl}_2, \Delta} \text{2,6-Dichlorobenzyl chloride} \xrightarrow{\text{N}_2\text{H}_4} \text{(2,6-Dichlorobenzyl)hydrazine} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
  • Catalytic Chlorination:
    Patent CN103396301B describes the use of phosphorus pentachloride (PCl₅) as a catalyst for chlorinating 2,6-dichlorotoluene to 2,6-dichlorobenzyl dichloride at 80–150°C . While this method targets aldehyde synthesis, modifying the hydrolysis step to instead introduce hydrazine could yield the desired hydrazine derivative.

Industrial-Scale Considerations

Industrial production would require optimizing reaction parameters:

  • Temperature: 50–150°C for chlorination and 25–80°C for hydrazine addition.

  • Catalysts: PCl₅ or Lewis acids (e.g., ZnCl₂) to accelerate chlorination .

  • Solvents: Ethanol or acetic acid to dissolve intermediates and control exothermic reactions.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography to achieve >98% purity.

Physicochemical Properties

Physical Properties

PropertyValue
AppearanceWhite to off-white crystalline powder
Melting Point180–185°C (decomposes)
SolubilityWater: 50–100 mg/mL; Ethanol: 20–50 mg/mL
StabilityHygroscopic; stable under inert atmosphere

Spectroscopic Data

  • IR (KBr): N-H stretch (3300 cm⁻¹), C-Cl stretch (750 cm⁻¹), aromatic C=C (1600 cm⁻¹).

  • ¹H NMR (D₂O): δ 7.45 (d, 2H, aromatic), δ 4.20 (s, 2H, CH₂), δ 3.10 (br, 2H, NH₂).

  • MS (ESI+): m/z 207 [M+H]⁺ (hydrazine base), 264 [M+H]⁺ (dihydrochloride).

Reactivity and Functionalization

Nucleophilic Substitution

The hydrazine group acts as a nucleophile, participating in:

  • Condensation Reactions: With carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones.

  • Coordination Chemistry: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via the NH₂ group.

Electrophilic Aromatic Substitution

The electron-withdrawing chlorine atoms deactivate the benzene ring, directing electrophiles to the para position relative to existing substituents. Example reactions include:

  • Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 100°C) to introduce nitro groups.

  • Sulfonation: Limited due to steric hindrance from chlorine atoms.

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